

# Application Notes and Protocols for In Vivo Studies with DS18561882

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and in vivo administration of **DS18561882**, a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). The protocols outlined below are intended to ensure consistent and reproducible results in preclinical research settings.

### Introduction

**DS18561882** is a small molecule inhibitor targeting MTHFD2, a mitochondrial enzyme crucial for one-carbon metabolism.[1] MTHFD2 is highly expressed in various cancer types and plays a significant role in the biosynthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2] By inhibiting MTHFD2, **DS18561882** disrupts these critical metabolic pathways, leading to the suppression of tumor growth.[1][2] This document provides detailed protocols for the formulation of **DS18561882** for oral administration in animal models, along with relevant quantitative data and pathway diagrams to support experimental design.

## **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo pharmacological data for **DS18561882**.

Table 1: In Vitro Activity of **DS18561882** 



| Parameter           | Value         | Cell Line/Target | Reference |
|---------------------|---------------|------------------|-----------|
| MTHFD2 IC50         | 0.0063 μΜ     | Human MTHFD2     | [1]       |
| MTHFD1 IC50         | 0.57 μΜ       | Human MTHFD1     | [1]       |
| Cell Growth GI50    | 140 nM        | MDA-MB-231       | [1]       |
| Cell Viability EC50 | Not specified | HL-60            | [3]       |

Table 2: In Vivo Pharmacokinetics of **DS18561882** in Mice (Oral Administration)

| Dose<br>(mg/kg) | C <sub>max</sub><br>(µg/mL) | T <sub>max</sub> (h) | AUC<br>(μg·h/mL) | T <sub>1</sub> / <sub>2</sub> (h) | Reference |
|-----------------|-----------------------------|----------------------|------------------|-----------------------------------|-----------|
| 30              | 11.4                        | Not specified        | 64.6             | 2.21                              | [2]       |
| 100             | 56.5                        | Not specified        | 264              | 2.16                              | [2]       |
| 300             | 90.1                        | Not specified        | 726              | 2.32                              | [2]       |

Table 3: In Vivo Antitumor Efficacy of **DS18561882** in a Mouse Xenograft Model

| Dose (mg/kg, BID) | Tumor Growth<br>Inhibition (TGI) | Animal Model | Reference |
|-------------------|----------------------------------|--------------|-----------|
| 30                | Dose-dependent                   | MDA-MB-231   | [2]       |
| 100               | Dose-dependent                   | MDA-MB-231   | [2]       |
| 300               | 67%                              | MDA-MB-231   | [2]       |

# **Signaling Pathway and Mechanism of Action**

**DS18561882** exerts its anticancer effects by inhibiting MTHFD2 within the mitochondrial one-carbon metabolism pathway. This inhibition depletes the supply of one-carbon units necessary for the de novo synthesis of purines. The resulting purine deficiency leads to replication stress and ultimately arrests the proliferation of rapidly dividing cancer cells.



# Mitochondrion Cytosol Serine THF DS18561882 Formate SHMT2 SHMT2 Inhibits MTHFD2 5,10-CH2-THF de novo Purine Synthesis Glycine MTHFD2 10-CHO-THF **DNA Replication** Formate Cell Proliferation **Tumor Growth**

#### Mechanism of Action of DS18561882

Click to download full resolution via product page

Caption: Mechanism of action of **DS18561882** in the MTHFD2 pathway.

# Experimental Protocols Preparation of 0.5% (w/v) Methyl Cellulose Vehicle

This protocol describes the preparation of a 0.5% (w/v) methyl cellulose solution, a common vehicle for oral administration of hydrophobic compounds to rodents.

#### Materials:

Methyl cellulose (e.g., 400 cP)



- Sterile, deionized water
- Glass beaker
- · Magnetic stirrer and stir bar
- Heating plate

#### Procedure:

- Calculate the required amount of methyl cellulose and water. For example, to prepare 100 mL of a 0.5% solution, you will need 0.5 g of methyl cellulose and 100 mL of water.
- Heat approximately one-third of the total required volume of water to 60-80°C.
- While stirring the heated water vigorously with a magnetic stirrer, slowly add the methyl cellulose powder.
- Continue stirring until the powder is fully dispersed and the mixture appears as a milky suspension.
- Remove the beaker from the heat and add the remaining two-thirds of the water as cold sterile water.
- Continue stirring the solution at room temperature or on ice until the methyl cellulose is completely dissolved and the solution becomes clear and viscous.
- Store the prepared vehicle at 2-8°C. The solution should be prepared fresh weekly.

## Formulation of DS18561882 for Oral Gavage

This protocol details the preparation of a homogenous suspension of **DS18561882** for in vivo oral administration.

#### Materials:

- DS18561882 powder
- Prepared 0.5% (w/v) methyl cellulose vehicle



- Mortar and pestle (optional)
- Spatula
- Weighing balance
- Appropriate container (e.g., glass vial or conical tube)
- · Vortex mixer or sonicator

#### Procedure:

- Calculate the required amount of **DS18561882** and vehicle. The calculation should be based on the desired dose (e.g., mg/kg), the average weight of the animals, and the dosing volume (typically 10 mL/kg for mice).
  - Example Calculation: For a 300 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:
    - Dose per mouse = 300 mg/kg \* 0.025 kg = 7.5 mg
    - Dosing volume per mouse = 10 mL/kg \* 0.025 kg = 0.25 mL
    - Concentration of suspension = 7.5 mg / 0.25 mL = 30 mg/mL
- Weigh the calculated amount of DS18561882 powder.
- Reduce particle size (optional but recommended). If the powder is aggregated, gently triturate it in a mortar and pestle to obtain a fine, uniform powder.
- Prepare a paste. Transfer the weighed powder to a suitable container. Add a small volume of the 0.5% methyl cellulose vehicle and use a spatula to create a smooth, uniform paste. This "wetting" step is crucial to ensure proper dispersion.
- Gradually add the remaining vehicle. While continuously mixing (e.g., with a vortex mixer), slowly add the remaining volume of the methyl cellulose vehicle to the paste until the final desired volume is reached.



- Ensure a homogenous suspension. For a more uniform and stable suspension, sonicate the mixture in a water bath for 5-10 minutes or until a homogenous suspension is observed.
- Storage and Handling. It is recommended to prepare the suspension fresh daily. If storage is necessary, keep it at 2-8°C, protected from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.

#### DS18561882 Formulation Workflow



Click to download full resolution via product page



Caption: Workflow for the preparation of a **DS18561882** suspension.

## In Vivo Administration via Oral Gavage

This protocol outlines the standard procedure for administering the prepared **DS18561882** suspension to mice via oral gavage.

#### Materials:

- Prepared DS18561882 suspension
- Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice)
- Syringes (e.g., 1 mL)
- Animal scale

#### Procedure:

- Animal Preparation. Weigh each mouse immediately before dosing to calculate the precise volume of the suspension to be administered.
- Suspension Preparation. Ensure the **DS18561882** suspension is at room temperature and has been thoroughly mixed by vortexing to guarantee homogeneity.
- Dose Aspiration. Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
- Animal Restraint. Gently but firmly restrain the mouse to immobilize its head and body.
- Gavage Needle Insertion. Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reinsert.
- Compound Administration. Once the needle is correctly positioned in the esophagus, slowly administer the suspension.



- Needle Withdrawal. Gently remove the gavage needle along the same path of insertion.
- Post-Administration Monitoring. Return the mouse to its cage and monitor for any signs of distress or adverse reactions for a short period after dosing.



Click to download full resolution via product page

Caption: Experimental workflow for oral gavage administration.



### Conclusion

The protocols and data presented in these application notes are intended to provide a robust framework for conducting in vivo studies with **DS18561882**. Adherence to these detailed procedures will facilitate the generation of reliable and reproducible data, contributing to a clearer understanding of the therapeutic potential of MTHFD2 inhibition in cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with DS18561882]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607206#how-to-prepare-ds18561882-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com